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Compound of Interest

Compound Name: 5-Hydroxyheptan-2-one

Cat. No.: B15474867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyheptan-2-one is a bifunctional organic molecule containing both a secondary

alcohol and a methyl ketone functional group. This unique combination makes it a versatile

building block in organic synthesis, offering multiple reaction sites for the construction of more

complex molecular architectures. Its structure allows for a variety of chemical transformations,

including oxidation, reduction, olefination, and cyclization reactions. These potential

applications are critical for the synthesis of natural products, pharmaceuticals, and other high-

value chemical entities. This document provides an overview of the potential applications of 5-
hydroxyheptan-2-one, along with detailed, generalized experimental protocols for key

transformations.
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Property Value

IUPAC Name 5-hydroxyheptan-2-one

Molecular Formula C₇H₁₄O₂

Molecular Weight 130.18 g/mol

CAS Number 37902-41-3

Appearance Colorless to pale yellow liquid (predicted)

Boiling Point Not readily available

Solubility Soluble in common organic solvents

Applications in Organic Synthesis
The dual functionality of 5-hydroxyheptan-2-one allows for a range of synthetic

transformations, making it a valuable intermediate.

Precursor for Chiral 1,4-Diols
The ketone functionality of 5-hydroxyheptan-2-one can be stereoselectively reduced to yield a

chiral 1,4-diol. Chiral diols are important building blocks in the synthesis of numerous natural

products and pharmaceuticals.

Synthesis of Substituted Tetrahydrofurans
As a γ-hydroxy ketone, 5-hydroxyheptan-2-one can undergo intramolecular cyclization to form

2,5-disubstituted tetrahydrofuran derivatives. The tetrahydrofuran motif is a common core

structure in many biologically active compounds.

Elaboration via Carbonyl Chemistry
The ketone can be functionalized through various classic carbonyl reactions, such as the Wittig

reaction to form alkenes or aldol condensation to create larger carbon skeletons. The presence

of the hydroxyl group may require a protection strategy depending on the reaction conditions.

Oxidation to a 1,4-Diketone
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The secondary alcohol can be oxidized to a ketone, yielding heptane-2,5-dione. 1,4-Diketones

are precursors to various five-membered heterocyclic systems like furans, pyrroles, and

thiophenes via the Paal-Knorr synthesis.

Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific

substrates and scales.

Protocol 1: Diastereoselective Reduction of the Ketone
to a 1,4-Diol
This protocol describes the reduction of the ketone in 5-hydroxyheptan-2-one to a secondary

alcohol, leading to a heptane-2,5-diol. The diastereoselectivity can be influenced by the choice

of reducing agent and reaction conditions.

Reaction Scheme:

5-Hydroxyheptan-2-one Heptane-2,5-diol
Reduction

NaBH4, MeOH
 or 

LiAlH4, THF

Click to download full resolution via product page

Caption: Diastereoselective reduction of 5-hydroxyheptan-2-one.

Materials:

5-Hydroxyheptan-2-one

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

Methanol (for NaBH₄) or Tetrahydrofuran (THF, anhydrous, for LiAlH₄)

Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using NaBH₄):

Dissolve 5-hydroxyheptan-2-one (1.0 eq) in methanol in a round-bottom flask equipped

with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution.

Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield the crude diol.

Purify the product by flash column chromatography.

Quantitative Data (Representative):

Reducing
Agent

Solvent
Temperature
(°C)

Typical Yield
(%)

Typical
Diastereomeri
c Ratio
(syn:anti)

NaBH₄ MeOH 0 to rt 85-95 60:40 to 75:25

LiAlH₄ THF -78 to 0 90-98 50:50 to 65:35

Protocol 2: Intramolecular Cyclization to a
Tetrahydrofuran Derivative
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This protocol outlines the acid-catalyzed intramolecular cyclization of 5-hydroxyheptan-2-one
to form 2-methyl-5-ethyl-tetrahydrofuran.

Reaction Scheme:

5-Hydroxyheptan-2-one 2-Methyl-5-ethyl-tetrahydrofuran
Cyclization

p-TsOH (cat.)
Toluene, Dean-Stark

Click to download full resolution via product page

Caption: Intramolecular cyclization to a tetrahydrofuran.

Materials:

5-Hydroxyheptan-2-one

p-Toluenesulfonic acid (p-TsOH)

Toluene

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 5-hydroxyheptan-2-one (1.0 eq) in toluene, add a catalytic amount of p-

TsOH (0.05 eq).

Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.

Monitor the reaction for the formation of water in the Dean-Stark trap and by TLC.
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After completion, cool the reaction mixture to room temperature and wash with saturated

aqueous NaHCO₃ solution and then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the resulting tetrahydrofuran derivative by distillation or flash column chromatography.

Quantitative Data (Representative):

Catalyst Solvent Temperature (°C) Typical Yield (%)

p-TsOH Toluene Reflux 70-85

H₂SO₄ (cat.) Dioxane 80 65-80

Protocol 3: Wittig Olefination of the Ketone
This protocol describes the conversion of the ketone functionality to an alkene using a Wittig

reagent. The hydroxyl group may need protection depending on the basicity of the ylide

generation. A stabilized ylide is used here to minimize side reactions.

Reaction Scheme:

Wittig Reagent Formation

Olefination

Ph₃P⁺CH₂R Br⁻ Ph₃P=CHR
Base

NaH or BuLi

Alkene Product
Hydroxyketone

5-Hydroxyheptan-2-one

Click to download full resolution via product page
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Caption: Wittig olefination workflow.

Materials:

5-Hydroxyheptan-2-one

Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the suspension to 0 °C and add the strong base (e.g., NaH, 1.2 eq) portion-wise.

Allow the mixture to warm to room temperature and stir until the ylide formation is complete

(indicated by a color change, typically to deep red or orange for non-stabilized ylides).

Cool the ylide solution to 0 °C and add a solution of 5-hydroxyheptan-2-one (1.0 eq) in

anhydrous THF dropwise.

Stir the reaction mixture at room temperature and monitor by TLC.

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

Extract the product with diethyl ether (3 x volumes).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate.
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Purify the alkene product by flash column chromatography.

Quantitative Data (Representative):

Ylide Type Base Typical Yield (%)
Z:E Ratio (Non-
stabilized)

Non-stabilized (e.g.,

Ph₃P=CH₂)
n-BuLi 60-80 >95:5

Stabilized (e.g.,

Ph₃P=CHCO₂Et)
NaH 75-90 <5:95

Protocol 4: Oxidation of the Secondary Alcohol to a
Diketone
This protocol details the oxidation of the secondary alcohol in 5-hydroxyheptan-2-one to a

ketone, forming heptane-2,5-dione, using a common oxidizing agent like pyridinium

chlorochromate (PCC).

Reaction Scheme:

5-Hydroxyheptan-2-one Heptane-2,5-dione
Oxidation

PCC, DCM

Click to download full resolution via product page

Caption: Oxidation to a 1,4-diketone.

Materials:

5-Hydroxyheptan-2-one

Pyridinium chlorochromate (PCC)
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Anhydrous Dichloromethane (DCM)

Silica gel

Diethyl ether

Procedure:

Suspend PCC (1.5 eq) in anhydrous DCM in a flask under an inert atmosphere.

Add a solution of 5-hydroxyheptan-2-one (1.0 eq) in anhydrous DCM to the suspension.

Stir the mixture at room temperature and monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

silica gel to remove the chromium salts.

Wash the silica pad thoroughly with diethyl ether.

Concentrate the filtrate under reduced pressure to obtain the crude diketone.

Purify the product by flash column chromatography or distillation.

Quantitative Data (Representative):

Oxidizing Agent Solvent Temperature (°C) Typical Yield (%)

PCC DCM rt 80-90

Dess-Martin

Periodinane
DCM rt 90-98

Swern Oxidation
DCM, (COCl)₂,

DMSO, Et₃N
-78 to rt 85-95

Disclaimer: The provided protocols and quantitative data are illustrative and based on general

transformations of the respective functional groups. Researchers should conduct their own

literature search for the most up-to-date and specific procedures and optimize reaction
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conditions for 5-hydroxyheptan-2-one. Always handle chemicals with appropriate safety

precautions.

To cite this document: BenchChem. [Application Notes and Protocols for 5-Hydroxyheptan-2-
one in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15474867#5-hydroxyheptan-2-one-in-organic-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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